molecular formula C11H9NO3S B2586777 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione CAS No. 1307299-54-2

5-(2-Methoxybenzylidene)thiazolidine-2,4-dione

Cat. No.: B2586777
CAS No.: 1307299-54-2
M. Wt: 235.26
InChI Key: LJEQHDQLEYCLSC-UHFFFAOYSA-N
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Description

5-(2-Methoxybenzylidene)thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative characterized by a benzylidene substituent at the 5th position of the TZD core, with a methoxy group at the ortho position of the aromatic ring. The TZD scaffold is widely studied for its diverse pharmacological activities, including anti-inflammatory, antidiabetic, and anticancer properties . The methoxybenzylidene moiety is critical for modulating biological activity; for example, the 4-methoxybenzylidene analog demonstrated anti-inflammatory effects by inhibiting macrophage migration and pro-inflammatory cytokines in murine models .

Properties

IUPAC Name

(5E)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEQHDQLEYCLSC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiazolidine-2,4-dione and 2-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of deep eutectic solvents, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxybenzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidine ring with two carbonyl groups at positions 2 and 4, along with a methoxybenzylidene substituent at position 5. The synthesis typically involves a Knoevenagel condensation reaction between thiazolidine-2,4-dione and 2-methoxybenzaldehyde, often catalyzed by bases such as piperidine or pyridine. In industrial settings, continuous flow reactors may be utilized for scaling up the synthesis process, enhancing control over reaction conditions and improving yield and purity. Moreover, green chemistry principles are being explored to minimize environmental impact through solvent-free conditions or the use of deep eutectic solvents .

Anticancer Properties

Research has highlighted the anticancer potential of 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione. For example:

  • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including NCI-H292 human lung carcinoma cells. The most potent derivative showed an IC50 value of 1.26 µg/mL after 72 hours of incubation .
  • Another investigation focused on a series of derivatives that were designed and synthesized as VEGFR-2 inhibitors. These compounds were evaluated for their anticancer activity against HepG2, HCT116, and MCF-7 cells, with several derivatives showing promising results .

Antimicrobial and Antidiabetic Activities

Additionally, thiazolidinediones are recognized for their antimicrobial and antidiabetic properties. The unique structure of this compound contributes to its potential therapeutic applications in these areas:

  • Studies indicate that thiazolidinedione derivatives can inhibit various microbial strains and may possess significant antidiabetic effects by modulating insulin sensitivity .

Case Studies

Several case studies have been documented that illustrate the effectiveness of this compound in various applications:

Study Focus Findings
Study on NCI-H292 CellsAnticancer ActivityCompound showed selective cytotoxicity with an IC50 of 1.26 µg/mL .
VEGFR-2 InhibitorsAnticancer ActivitySeveral derivatives demonstrated significant activity against HepG2 and HCT116 cells .
Acetylcholinesterase InhibitorsNeuropharmacologyIdentified as a potent inhibitor with an IC50 value of 165.93 nM .

Mechanism of Action

The primary mechanism of action of 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione involves the activation of PPARγ. When the compound binds to PPARγ, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, leading to the transcription of genes involved in glucose and lipid metabolism . The compound also exhibits anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses .

Comparison with Similar Compounds

Table 1: LOX Inhibition and Lipid Peroxidation Activity

Compound LOX Inhibition (%) IC₅₀ (µM) Lipid Peroxidation Inhibition (%)
1c (2,5-dihydroxy) 76.3 3.52 62.1
1s (indole) 51.2 7.46 82.9
1d (3-methoxy) 34.5 N/A 84.2
NDGA (standard) 80.8 N/A N/A

Anti-Inflammatory Activity

  • 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione : Reduced TNF-α, IL-1β, and IL-6 expression in arthritis models, highlighting the para-methoxy group’s role in anti-inflammatory efficacy .
  • This compound : Structural analogs with ortho-methoxy groups are less studied, but steric effects may alter cytokine interaction compared to para-substituted derivatives.

Antidiabetic Activity (PTP1B Inhibition)

  • 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione (CTD): Demonstrated moderate PTP1B inhibition, with enhanced activity upon morpholinomethyl substitution (CMTD, IC₅₀ ~4.6 µM) .
  • 5-(3-Bromo-2,3-dibromo-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione : Potent PTP1B inhibitor (IC₅₀ = 0.87 µM), showing halogen and methoxy synergism .
  • This compound: No direct data, but methoxy substitution at ortho may reduce steric hindrance compared to bulkier para-substituted analogs.

Table 2: Antidiabetic Activity of Selected Derivatives

Compound Target IC₅₀ (µM) Key Substituents
7e (Ref. 11) PTP1B 4.6 Nitrobenzyl
CMTD (Ref. 12) PTP1B ~4.6 Morpholinomethyl
Bromo-methoxy derivative (Ref. 20) PTP1B 0.87 Bromo, dimethoxy

Antimicrobial and Anticancer Activity

  • 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione (1m) : Low lipid peroxidation inhibition (23.0%) but showed anticancer activity against MDA-MB-231 breast cancer cells .
  • 5-(4-Alkylbenzylidene)thiazolidine-2,4-dione derivatives (5a–g) : Compounds 5d and 5g exhibited potent anticancer and antimicrobial effects, respectively, linked to alkyl chain length .

Mitochondrial Pyruvate Carrier (MPC) Inhibition

  • 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione (3) : Inhibited mitochondrial respiration comparably to UK5099, a reference MPC inhibitor .
  • 5-(3-Hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione (5) : Enhanced activity due to dual hydroxyl and methoxy groups .

Structural and Pharmacokinetic Considerations

  • Substituent Position : Para-substituted methoxy groups (e.g., 4-methoxy) enhance anti-inflammatory activity, while ortho-substitution (2-methoxy) may improve metabolic stability .
  • Hydrophobicity : Halogen or alkyl groups increase lipophilicity, aiding membrane penetration (e.g., bromo derivatives in PTP1B inhibition) .

Biological Activity

5-(2-Methoxybenzylidene)thiazolidine-2,4-dione, also known as 5-(o-Anisyl)-rhodanine, is a thiazolidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is synthesized through the condensation of thiazolidine-2,4-dione with 2-methoxybenzaldehyde and has been investigated for its potential therapeutic applications, particularly in oncology, diabetes management, and antimicrobial treatments.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazolidine ring with a methoxy-substituted benzylidene group. The synthesis typically involves refluxing thiazolidine-2,4-dione with the appropriate aryl aldehyde in the presence of a catalyst such as sodium acetate. Various methods including microwave irradiation can also be employed to enhance yield and purity.

Anticancer Properties

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant anticancer activity. For instance, studies have shown that 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione demonstrated potent cytotoxicity against NCI-H292 lung cancer cells with an IC50 value of 1.26 μg/mL after 72 hours of incubation . This compound induced apoptosis characterized by phosphatidylserine externalization and mitochondrial depolarization.

In another study focusing on VEGFR-2 inhibitory activity, derivatives showed promising results with IC50 values ranging from 0.081 μM to 1.586 μM, indicating their potential as targeted cancer therapies .

Antidiabetic Effects

This compound has also been evaluated for its antidiabetic properties. It acts as a partial agonist of the PPAR-γ receptor, which is crucial in glucose metabolism regulation. Compounds derived from this scaffold have shown improved binding affinities compared to traditional PPAR-γ agonists, potentially minimizing adverse effects such as weight gain .

Antimicrobial Activity

The compound exhibits notable antibacterial and antifungal activities against various pathogens including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Its mechanism may involve disrupting microbial cell wall integrity or inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cytotoxicity : Induces apoptosis in cancer cells through mitochondrial pathways.
  • PPAR-γ Modulation : Enhances insulin sensitivity and glucose uptake in muscle cells.
  • Antimicrobial Action : Inhibits growth and biofilm formation of pathogenic microorganisms.

Comparative Analysis

A comparative analysis of various thiazolidine derivatives highlights the unique biological profiles exhibited by this compound:

CompoundActivity TypeIC50 Value (μM)Reference
5-(2-Bromo-5-methoxybenzylidene)Anticancer1.26
5-BenzylidenethiazolidineVEGFR-2 Inhibition0.081
5-(o-Anisyl)-rhodanineAntimicrobialVarious (effective against multiple strains)
Thiazolidinediones (general)AntidiabeticVaries by derivative

Case Studies

  • VEGFR-2 Inhibition : A series of thiazolidine derivatives were synthesized and tested for their ability to inhibit VEGFR-2, a key target in cancer therapy. The most active derivative showed an IC50 comparable to established inhibitors like sorafenib .
  • Antioxidant Activity : In vitro assays demonstrated that 5-(o-Anisyl)-rhodanine possesses significant free radical scavenging activity, suggesting its potential role in oxidative stress-related diseases.

Q & A

What are the optimal synthetic methodologies for 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Knoevenagel condensation between 2,4-thiazolidinedione (TZD) and substituted benzaldehydes. Key variables include:

  • Catalysts : Urea (20 mmol) or piperidine (12 mmol) under reflux in ethanol or DMF-acetic acid mixtures .
  • Temperature : 150°C for 2 hours (urea-catalyzed) versus 24-hour reflux (piperidine-catalyzed) .
  • Purification : Recrystallization from ethanol or methanol yields >95% purity .
    Methodological Tip : Optimize catalyst concentration (e.g., 10–20 mmol urea) and solvent polarity to minimize byproducts. Monitor reaction progress via TLC or HPLC .

How can researchers resolve contradictions in reported biological activities of this compound across different assays?

Discrepancies in antimicrobial or antifibrotic activity may arise from:

  • Assay Conditions : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) or cell lines .
  • Dose-Response Relationships : IC50 values for antioxidant activity in liver fibrosis models (e.g., 10–50 µM in carbon tetrachloride-induced rat models) .
    Analytical Approach : Standardize assays using positive controls (e.g., ascorbic acid for antioxidant tests) and validate results across multiple replicates. Cross-reference with structural analogs (e.g., 5-(4-methoxybenzylidene) derivatives) to identify pharmacophore contributions .

What advanced techniques are recommended for characterizing the compound’s interaction with biological targets?

  • Spectroscopic Methods : IR (1693–1681 cm⁻¹ for C=O stretching) and MS ([M+H]+ at m/z 254.14) confirm structural integrity .
  • Molecular Docking : Use hemoglobin subunits (PDB: 1GZX) as targets, given the affinity of similar thiazolidinediones for heme proteins .
  • In Vitro Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
    Experimental Design : Synthesize halogenated analogs (e.g., bromo or iodo derivatives) to study steric/electronic effects on target engagement .

How can the compound’s metabolic stability be evaluated for preclinical development?

  • In Vitro Models : Incubate with liver microsomes (human or rodent) to assess CYP450-mediated oxidation. Monitor degradation via LC-MS .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models using oral/intravenous administration .
    Key Consideration : Introduce substituents (e.g., fluorine at the benzylidene position) to enhance metabolic resistance .

What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Follow EPA guidelines for thiazolidinedione derivatives, including neutralization before disposal .
  • Emergency Measures : Refer to SDS sheets and databases (e.g., CAMEO) for spill management and first aid .

What strategies improve the regioselectivity of benzylidene substitution in thiazolidinedione derivatives?

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2) on the aldehyde favor para-substitution .
  • Steric Guidance : Bulky substituents (e.g., cyclohexylethoxy) direct condensation to less hindered positions .
    Synthetic Optimization : Use microwave-assisted synthesis to enhance regioselectivity and reduce reaction time .

How can computational chemistry aid in predicting the compound’s environmental fate?

  • QSPR Models : Predict logP (1.5–2.5) and biodegradability using software like EPI Suite .
  • Ecotoxicity Screening : Simulate interactions with aquatic organisms (e.g., Daphnia magna) via ECOSAR .
    Validation : Cross-check predictions with experimental data from OECD 301/302 biodegradation tests .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Racemization Risks : Prolonged heating (>100°C) may induce epimerization. Use low-temperature methods (e.g., ultrasound irradiation) .
  • Chiral Resolution : Employ HPLC with chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution using lipases .
    Industrial Relevance : Pilot-scale trials with continuous flow reactors improve reproducibility .

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